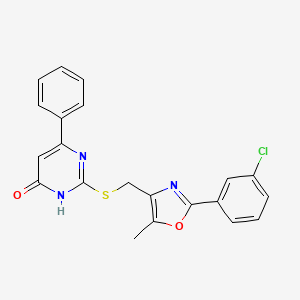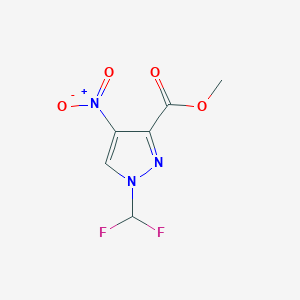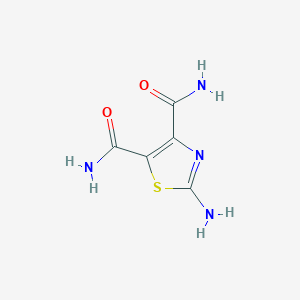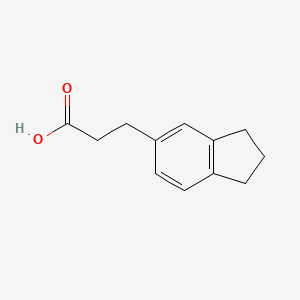
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol, commonly known as CMOP, is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CMOP is a promising candidate for the development of new drugs as it exhibits a range of biochemical and physiological effects that have been studied extensively in recent years.
Applications De Recherche Scientifique
Pharmaceutical Research: Anticancer Properties
The thiophene moiety present in the compound is known to exhibit anticancer properties . Research into thiophene derivatives has shown potential in developing new anticancer drugs. The specific structure of this compound could be explored for its efficacy against certain types of cancer cells, with a focus on understanding its mechanism of action and potential therapeutic index.
Anti-Inflammatory and Analgesic Development
Compounds with a thiophene ring have been reported to possess anti-inflammatory and analgesic activities . This compound could be synthesized and tested for these properties, potentially leading to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) or analgesics with improved safety profiles.
Antimicrobial and Antifungal Agents
Thiophene derivatives are also known for their antimicrobial and antifungal effects . The compound could be part of a study to create new antimicrobial agents that can be used to treat various bacterial and fungal infections, especially those resistant to current treatments.
Material Science: Organic Semiconductors
The presence of a thiophene ring suggests that this compound could have applications in material science, particularly in the development of organic semiconductors . Its potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) could be investigated, which might lead to advancements in electronic devices.
Neuroprotective Drug Research
Thiazole derivatives, which are structurally similar to thiophene, have shown neuroprotective properties . This compound could be researched for its potential neuroprotective effects, which might contribute to treatments for neurodegenerative diseases or brain injuries.
Dental Anesthetics
Given that certain thiophene derivatives are used as dental anesthetics in Europe, this compound’s potential application in this area could be explored . Its effectiveness and safety as a local anesthetic could be assessed, possibly leading to its use in dental procedures.
Corrosion Inhibition in Industrial Chemistry
Thiophene derivatives are utilized as corrosion inhibitors . The compound could be tested for its ability to prevent corrosion in various industrial applications, which would be valuable for extending the life of metal structures and machinery.
Propriétés
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-18(23-20(27-13)15-8-5-9-16(22)10-15)12-28-21-24-17(11-19(26)25-21)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZHUVDRMXBCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)
![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)
![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)
![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)


![Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2915396.png)

![4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2915398.png)

![1-(3-Chloro-4-fluorophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2915401.png)
